molecular formula C5H6O3 B14653551 1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene CAS No. 53179-36-5

1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene

Cat. No.: B14653551
CAS No.: 53179-36-5
M. Wt: 114.10 g/mol
InChI Key: HALJZYJCZSWUGL-UHFFFAOYSA-N
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Description

1-Methyl-2,3,7-trioxabicyclo[221]hept-5-ene is a bicyclic organic compound that features a unique structure with three oxygen atoms incorporated into its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene typically involves a Diels-Alder reaction. For instance, a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate can be employed . The reaction conditions often include the use of a catalyst such as silver nitrate in acetone, followed by hydrolysis with hydrochloric acid to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 1-Methyl-2,3,7-trioxabicyclo[22

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation , and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, epoxidation of the compound can yield epoxides, while reduction can lead to the formation of open-chain derivatives .

Mechanism of Action

The mechanism by which 1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways . The exact molecular targets and pathways depend on the specific derivative and its application.

Properties

CAS No.

53179-36-5

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

1-methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene

InChI

InChI=1S/C5H6O3/c1-5-3-2-4(6-5)7-8-5/h2-4H,1H3

InChI Key

HALJZYJCZSWUGL-UHFFFAOYSA-N

Canonical SMILES

CC12C=CC(O1)OO2

Origin of Product

United States

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